Einecs 282-979-6
Description
Properties
CAS No. |
84501-59-7 |
|---|---|
Molecular Formula |
C18H41N5O4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanedioic acid |
InChI |
InChI=1S/C10H18O4.C8H23N5/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2,(H,11,12)(H,13,14);11-13H,1-10H2 |
InChI Key |
LDMKFNBIDDQHDR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Mechanistic Studies of Photoreactivity and Radical Generation
Photoexcitation and Energy Transfer Dynamics
Upon absorption of photons, a molecule is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photochemical fate. For aromatic ketones, this typically involves rapid transitions between singlet and triplet states.
Ultrafast Spectroscopic Analysis of Excited States
Ultrafast spectroscopic techniques, such as laser flash photolysis (LFP), are instrumental in observing the transient species involved in photochemical reactions. When an aromatic ketone like a benzophenone (B1666685) derivative is irradiated, it is initially promoted to an excited singlet state (S₁). wikipedia.org This state is typically very short-lived.
Through a process called intersystem crossing (ISC), the excited singlet state (S₁) can efficiently convert to a more stable triplet state (T₁). acs.org The efficiency of this ISC is often high for aromatic ketones. acs.org LFP studies allow for the characterization of these transient states. For instance, the photolysis of DMP benzoate (B1203000) (a related aryl ketone) in methanol (B129727) revealed three key intermediates: a short-lived triplet enol and two longer-lived photoenols, each with distinct absorption maxima. acs.org The lifetime and reactivity of the triplet state are critical, as it is often the precursor to radical generation. scispace.com
Theoretical Investigations of Electronic Transitions and Absorption Maxima
Theoretical chemistry provides profound insights into the electronic structure and transitions of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate the energies of molecular orbitals and predict electronic absorption spectra. researchgate.netresearchgate.netrsc.org
For derivatives of methyl benzoate, studies have shown that the absorption spectrum is influenced by substituents on the aromatic ring. researchgate.net Quantum-chemical calculations can confirm the presence of multiple electronic transitions within a single absorption band and show good agreement with experimental energy values. researchgate.net These calculations help identify the nature of the transitions, such as the crucial n→π* transition of the carbonyl group, which is responsible for the initial photoexcitation in many ketones. scispace.comresearchgate.net
Interactive Table: Theoretical vs. Experimental Spectroscopic Data for Benzoate Derivatives
| Compound/Derivative Class | Method | Calculated Parameter | Calculated Value | Experimental Value | Reference |
| Amino-substituted methyl benzoates | Theoretical Calculations | Electronic Transitions | Two transitions in long-wavelength band | Agreement with suggestion by Shabestary and El-Bayoumi | researchgate.net |
| p-aminosalicylic acid methyl ester | DFT/TD-DFT | ESIPT and ICT behaviors | Investigated in water | N/A | researchgate.net |
| 2-((4-(dimethylamino)benzylidene)amino)-4-methylphenol | DFT (B3LYP/6-311G(2d, p)) | Stable Geometry | Determined | N/A | researchgate.net |
Homolytic Cleavage and Radical Generation Pathways
The energy absorbed by the photoinitiator can be channeled into breaking chemical bonds, a process known as photolysis or photocleavage. This is the primary mechanism for generating the radicals needed for polymerization.
Norrish Type I Mechanism Elucidation
The Norrish Type I reaction is a hallmark photochemical transformation of aldehydes and ketones. wikipedia.org It involves the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group. scispace.com This reaction proceeds from either the excited singlet (S₁) or triplet (T₁) state, yielding two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org
For a molecule like Methyl 2-(4-methylbenzoyl)benzoate, the Norrish Type I cleavage would break the bond between the benzoyl carbonyl carbon and the phenyl ring to which the methyl ester group is attached. This would generate a 4-methylbenzoyl radical and a 2-(methoxycarbonyl)phenyl radical. These highly reactive radicals can then initiate polymerization by attacking monomer units. The Norrish Type I reaction is a fundamental mechanism in the design of photoinitiators for applications such as two-photon polymerization. wikipedia.org
Quantum Yield Determination for Radical Production
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). The quantum yield for radical production is the ratio of the number of radicals generated to the number of photons absorbed. unifr.ch A high quantum yield is a desirable characteristic for a photoinitiator.
The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature. For example, the triplet state quantum yields for thioxanthone, another class of photoinitiators, range from 0.6 to 0.8. researchgate.net For certain photoremovable protecting groups, which operate on similar principles, quantum yields for substrate release can be as high as 0.7 in aqueous solutions. acs.org Determining this value is crucial for optimizing polymerization processes.
Interactive Table: Reported Quantum Yields for Related Photochemical Systems
| Compound/System | Condition | Quantum Yield (Φ) | Type | Reference |
| Thioxanthone | Acetonitrile (B52724) | 0.66 | Triplet Formation | researchgate.net |
| Thioxanthone | Benzene | 0.84 | Triplet Formation | researchgate.net |
| 5-(ethylen-2-yl)-1,4-naphthoquinones | Aqueous solution | 0.7 | Substrate Release | acs.org |
| p-hydroxyphenacyl (pHP) group | Various | High | Substrate Release | acs.org |
Characterization of Generated Radical Species
The direct detection and characterization of the transient radical species generated during photolysis are essential for confirming the reaction mechanism. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, providing information about the structure and environment of the radical. Laser flash photolysis can also be used to observe the absorption spectra of the radical intermediates. acs.orgresearchgate.net
The radicals generated from the Norrish Type I cleavage of Methyl 2-(4-methylbenzoyl)benzoate would be the 4-methylbenzoyl radical and the 2-(methoxycarbonyl)phenyl radical. The acyl radical can potentially undergo secondary reactions, such as the loss of a carbon monoxide molecule, to form a new carbon-centered radical, which can also participate in polymerization. wikipedia.org
Influence of Photobleaching Phenomena on Curing Efficiency
Photobleaching, the light-induced destruction of a photoinitiator's chromophore, is a critical characteristic of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (also known by the acronym BAPO). scielo.brnih.gov This process is directly linked to its high curing efficiency, particularly in thick or pigmented materials. radtech.org Upon exposure to UV light, the molecule undergoes scission, breaking the carbon-phosphorus bond to form two benzoyl radicals and a phosphinoyl radical. mdpi.comradtech.org This fragmentation destroys the original light-absorbing structure, rendering the subsequent products colorless and more transparent to the incident UV radiation.
The table below, based on comparative findings, illustrates the relative photobleaching performance. nih.gov
Table 1: Comparative Photobleaching Performance of Photoinitiators
| Compound | Irradiation Wavelength | Relative Bleaching Rate | Implication for Curing |
|---|---|---|---|
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Near-UV / Visible | Moderate to High | Excellent depth cure, suitable for thick and opaque systems. radtech.orgfide-online.org |
| Tetraacylstannane Derivative | 470 nm | Very High | Superior bleaching at specific visible wavelengths. nih.gov |
| Bisacylphosphane Oxide | 470 nm | Very Low | Unsuitable for curing applications at this specific wavelength. nih.gov |
Two-Photon Absorption Mechanisms and Cross-Section Analysis
Two-photon absorption (TPA or 2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. wikipedia.org This mechanism is foundational to high-resolution 3D microfabrication, a field where Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is frequently employed as an efficient initiator. mdpi.comacs.org The probability of TPA is proportional to the square of the light intensity, allowing for the confinement of polymerization to the focal point of a high-intensity laser, well below the diffraction limit of single-photon absorption. wikipedia.orgnih.gov Research has confirmed that resins containing this initiator can be polymerized via a second-order nonlinear absorption process, corresponding to the S₀–S₁ energy gap of the initiator. mdpi.com
Degenerate two-photon absorption, where the two absorbed photons have identical frequencies, is the standard TPA mechanism used in laser-based 3D printing. wikipedia.org The efficiency of a molecule as a two-photon initiator is quantified by its TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Spectroscopic techniques, such as the two-photon excited fluorescence (TPEF) method, are used to measure these cross-sections across a range of wavelengths. acs.org
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is often used as a commercial benchmark against which newly synthesized, high-performance two-photon initiators are compared. acs.orgresearchgate.netresearchgate.netresearchgate.net While these studies often aim to surpass its performance, its established efficiency makes it a reliable standard. The TPA cross-section is a function of wavelength, and its value is critical for optimizing laser printing parameters such as laser power and writing speed. researchgate.net
Table 2: Representative Data in Two-Photon Absorption Analysis
| Property | Description | Typical Value Range (for PIs) | Relevance |
|---|---|---|---|
| TPA Wavelength (λTPA) | The laser wavelength used for two-photon excitation. | 700 - 1000 nm | Must be tuned to the TPA spectrum of the initiator for efficient absorption. researchgate.netresearchgate.net |
| TPA Cross-Section (σ₂) | A measure of the probability of a TPA event occurring. | 10 - 1000 GM | Higher values indicate greater efficiency, allowing for faster fabrication with lower laser power. researchgate.net |
| Excitation State | The electronic state reached after TPA (e.g., S₁). | S₀ → S₁ | The energy of this transition must match the combined energy of the two photons. mdpi.com |
Computational chemistry provides powerful tools for predicting and understanding the non-linear optical (NLO) properties of photoinitiators, including TPA. analis.com.my Quantum mechanical methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to model the electronic structure and transition properties of molecules like Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. analis.com.myresearchgate.net
These computational approaches can calculate key parameters that govern TPA efficiency. By solving the electronic structure of the molecule, these methods can predict one- and two-photon absorption spectra, transition dipole moments, and TPA cross-section values. researchgate.netaps.org These theoretical results can guide the design of new photoinitiators with enhanced NLO properties by allowing researchers to screen potential candidates computationally before undertaking complex synthesis and experimental characterization. researchgate.netanalis.com.my For instance, calculations can reveal how structural modifications, such as adding donor or acceptor groups, influence the electronic transitions and enhance TPA cross-sections. researchgate.net
Table 3: Computational Methods in NLO Property Prediction
| Computational Method | Property Calculated | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state electronic structure, molecular orbitals (HOMO/LUMO). | Provides the foundational electronic properties and optimized molecular geometry. analis.com.myresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, TPA cross-sections (σ₂). | Predicts the one-photon and two-photon absorption spectra and quantifies NLO response. researchgate.net |
| Ab initio Methods (e.g., HF, MP2) | Electronic structure, hyperpolarizability (β). | Used for high-accuracy calculations of NLO properties, often as a benchmark for DFT results. analis.com.myaps.org |
Advanced Synthetic Methodologies and Derivatization
Exploration of Novel Synthetic Routes to Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate
The synthesis of Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate, also known as TPO-L, has traditionally involved multi-step sequences. Current research aims to refine these pathways for improved yield, purity, and sustainability.
Optimization of Multi-Step Reaction Sequences
Conventional laboratory-scale synthesis of Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate involves a multi-step process that has been the subject of optimization studies. One established route begins with the reaction of phenylphosphinic acid with 2,4,6-trimethylbenzoyl chloride in a solvent like chlorobenzene (B131634) at elevated temperatures, often catalyzed by a transition metal compound such as vanadium acetylacetonate. This is followed by an oxidation step using an agent like hydrogen peroxide to form the phosphinate oxide, and a final esterification step with diethyl sulfate (B86663) in the presence of a base. vulcanchem.com
Industrial-scale production has seen further optimization. One patented method utilizes phenylphosphonic dichloride in a solvent-free system, which, despite requiring stringent management of HCl gas byproducts, offers superior economics for large-scale production. Critical parameters that are optimized in industrial settings include the precise control of reagent stoichiometry, such as using an excess of triethylamine (B128534) to neutralize HCl and drive the reaction equilibrium, and managing the rate of alcohol addition to prevent thermal runaway. Another scaled-up protocol reports achieving a purity of over 96% through a process involving the reaction of 2,4,6-trimethylbenzoyl chloride with ethyl diphenylphosphonite, followed by a series of washing steps and vacuum distillation to yield the final product. vulcanchem.com
Table 1: Comparison of Synthetic Methods for Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate
| Parameter | Two-Step Synthesis | Oxidative Coupling | Industrial Scale (Phenylphosphonic Dichloride Route) |
| Starting Material Cost | High | Moderate | Low |
| Reaction Steps | 3 | 4 | 2 |
| Byproduct Management | Chloride salts | Water | HCl gas |
| Typical Batch Size | 50–100 kg | 200–500 kg | 1–5 metric tons |
| Energy Consumption | 15 kWh/kg | 22 kWh/kg | 8 kWh/kg |
Data sourced from an analysis comparing different synthetic routes.
Synthesis of Analogues and Derivatives for Modified Photoreactivity
To broaden the applicability of acylphosphine oxide photoinitiators, particularly in aqueous systems and for use with modern light sources like LEDs, the synthesis of analogues and derivatives with tailored photoreactivity has become a key area of research.
Structural Modifications Impacting Absorption and Quantum Yield
The efficiency of a photoinitiator is intrinsically linked to its absorption characteristics and the quantum yield of radical formation. Structural modifications to the acylphosphine oxide backbone are a primary strategy for tuning these properties. For example, the introduction of polycyclic aromatic hydrocarbons (PAHs) onto the acylphosphine oxide structure can produce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. nih.gov This is particularly advantageous for applications using LED light sources that emit around 400 nm. nih.gov
The quantum yield of cleavage, which determines the efficiency of radical generation upon light absorption, is also highly dependent on the molecular structure. Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate itself has a quantum yield of approximately 0.3. researchgate.net Water-soluble derivatives, such as the lithium and sodium salts of phenyl-2,4,6-trimethylbenzoylphosphinate, undergo α-scission with a high quantum yield (Φ(α) ≈ 0.35), leading to the formation of highly reactive benzoyl and phosphinoyl radicals. researchgate.net It is important to find a balance, as some structural changes that improve absorption can negatively impact the photolysis quantum yield. acs.org The reactivity of the generated radicals with monomers is another critical factor, and studies have shown that phosphinoyl radicals generally react much faster than benzoyl radicals in the polymerization of acrylates. rsc.org
Design of Water-Soluble Phosphinate Photoinitiators
A significant limitation of many acylphosphine oxide photoinitiators, including the parent compound diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is their poor solubility in water. nih.gov This restricts their use in many biomedical applications, such as the fabrication of hydrogels for tissue engineering and 3D bioprinting, which are conducted in aqueous environments. vulcanchem.comrsc.org
A primary strategy to overcome this is through the synthesis of water-soluble salts. A facile, one-pot procedure has been developed to create metal-phenyl(2,4,6-trimethylbenzoyl)phosphinates (M-TMPP), where M can be lithium, sodium, or magnesium. acs.org This method involves the synthesis of the phosphinate followed by salinization. acs.org The resulting lithium salt, in particular, demonstrates excellent water solubility (up to ~50 g/L) and biocompatibility. acs.org
Another approach involves the reaction of Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate with sodium iodide in 2-butanone (B6335102) to synthesize sodium phenyl-2,4,6-trimethylbenzoylphosphinate. kit.edu These salt derivatives not only exhibit enhanced water solubility but also show strong absorption in the 380–420 nm range, making them highly suitable for curing with visible light LED sources. rsc.orgnih.gov The development of such water-soluble derivatives has been crucial in expanding the application of phosphinate photoinitiators to aqueous-based photopolymerization systems. vulcanchem.com
Table 2: Water Solubility of Selected Photoinitiators
| Photoinitiator | Type | Water Solubility | Reference |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP/Li-TMPP) | Acylphosphine Oxide Salt | ~50 g/L | acs.org |
| Irgacure 2959 | α-Hydroxyketone | <2% w/w | rsc.org |
Development of Advanced Purification Techniques and Characterization of Purity
The performance of a photoinitiator is highly dependent on its purity. Therefore, robust purification and characterization methods are essential components of the manufacturing process.
Advanced purification techniques are employed at both laboratory and industrial scales. Post-synthesis, the crude product is often subjected to a series of washes with alkaline, acidic, and neutral water to remove unreacted reagents and byproducts. chemicalbook.com For industrial batches, continuous centrifugation is used for the efficient removal of solids like triethylamine hydrochloride.
Decolorization is another key step, often achieved by heating the product with activated carbon, followed by filtration. chemicalbook.com Solvent removal and final purification are typically accomplished through vacuum desolventization, vacuum distillation, or recrystallization. chemicalbook.com For more challenging separations, preparative chromatography techniques, such as column chromatography, are utilized to achieve high purity.
The purity of the final Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate product is rigorously characterized using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity, with final product specifications often requiring a purity of greater than 96% or, in some cases, exceeding 99.0%. chemicalbook.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) are used to verify the chemical structure of the synthesized compound and its derivatives. researchgate.net
Chromatographic Separation Strategies
The purification and analysis of Flumazenil and its related substances are predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for ensuring the purity of the final product and for quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is the most common technique for the separation and purification of Flumazenil. Various methods have been developed, differing in column chemistry, mobile phase composition, and detection methods to suit specific analytical needs, from quality control to metabolite identification.
For instance, one method for analyzing Flumazenil and its metabolites uses a ZORBAX Eclipse XDB-C18 column with a gradient elution of aqueous ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724), which allows for effective separation from liver homogenate matrices mdpi.com. Another approach for determining related substances employs an Agilent Pursuit XRs C18 column with an isocratic mobile phase of dilute phosphoric acid, methanol (B129727), and tetrahydrofuran (B95107) uspnf.com. The purification of radiolabeled [¹⁸F]Flumazenil has been achieved using a semi-preparative Luna C18 column with an ethanol/phosphate (B84403) buffer mobile phase nih.gov.
| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
|---|---|---|---|---|---|
| Lichrospher RP-8 | Acetonitrile/Ammonium Acetate in water (55:45) | 1 mL/min | MS | Determination in serum | mod.gov.rs |
| ZORBAX Eclipse XDB-C18 (100 x 4.6 mm, 5 µm) | Aqueous ammonium acetate buffer and Acetonitrile (gradient) | 0.6 mL/min | DAD (250 nm) | Metabolite analysis | mdpi.com |
| Kinetex 5 µm XB-C18 (250 x 150 mm) | 0.1% TFA in Acetonitrile/Water (15-80% gradient) | Not Specified | UV | Purification of [¹⁸F]Flumazenil | mdpi.com |
| Luna 5 µm C18(2) (10 x 250 mm) | 25% Ethanol in 10 mM phosphate buffer (pH 7.2) | Not Specified | Radio-detector | Purification of [¹⁸F]Flumazenil | nih.gov |
Gas Chromatography (GC):
GC, often coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity for the determination of Flumazenil, particularly in biological samples. A challenge in GC analysis is the potential for the compound to adsorb to the column, which can be mitigated by preconditioning the column nih.gov.
Methods have been developed for the simultaneous determination of Flumazenil and other compounds, such as midazolam, in human plasma nih.gov. One such method utilizes a 25-m BP-1 capillary column with selected ion monitoring (SIM) for detection psu.edu. Another approach for analyzing residual solvents in bulk Flumazenil uses a 5% Phenyl Methyl Siloxane HP-5 GC column with a flame ionization detector (FID) ingentaconnect.com. Derivatization, for instance using silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be employed to improve the thermal stability and chromatographic properties of Flumazenil and its metabolites for GC-MS analysis researchgate.net.
| Column | Detector | Monitored Ions (m/z) | Application | Reference |
|---|---|---|---|---|
| BP-1 (25-m) | MS (Ion Trap) | 229 | Determination in plasma | psu.edu |
| Not Specified | MS (NCI) | 275 | Determination in plasma | nih.gov |
| 5% Phenyl Methyl Siloxane HP-5 (30 m x 320 µm x 0.25 µm) | FID | Not Applicable | Residual solvent analysis | ingentaconnect.com |
Spectroscopic Validation of Product Identity and Purity
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of Flumazenil. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Flumazenil. The ¹H NMR spectrum of a related precursor, N-(5-fluoro-2-nitrobenzoyl)-N-methylglycine methyl ester, shows characteristic aromatic and aliphatic proton signals. For instance, aromatic protons appear as multiplets around δ 8.34 and 7.59 ppm, while methylene (B1212753) and methyl protons are observed as broad signals at δ 4.31-4.10, 3.72-3.64, and 3.04-2.89 ppm, respectively google.com. For derivatives like 8-hydroxy Flumazenil, spectra are recorded in solvents such as DMSO-d₆ to confirm structural modifications bjmu.edu.cn. Full characterization reports for Flumazenil standards typically include both ¹H and ¹³C NMR data daicelpharmastandards.compharmasynth.eu.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Flumazenil. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 304 nih.govpreprints.org. Tandem MS (MS/MS) experiments on this parent ion reveal characteristic fragment ions.
Key fragmentations include the loss of an ethoxy group (Δm/z = -46) to form an acylium ion at m/z 258 and the loss of an ethyl group (Δm/z = -28) resulting in a protonated carboxylic acid at m/z 276. researchgate.net Other significant fragment ions are observed at m/z 229, 217, and 189, which provide further structural confirmation nih.govresearchgate.net. These fragmentation patterns are crucial for identifying Flumazenil and distinguishing it from its metabolites and related impurities nih.govpreprints.org.
| Ion | m/z (Mass-to-Charge Ratio) | Description | Reference |
|---|---|---|---|
| [M+H]⁺ | 304 | Protonated molecular ion | nih.govpreprints.org |
| [M+Na]⁺ | 326 | Sodium adduct | nih.govpreprints.org |
| Fragment | 276 | Loss of ethyl group (-C₂H₄) | nih.govresearchgate.net |
| Fragment | 258 | Loss of ethoxy group (-OC₂H₅) | nih.govresearchgate.net |
| Fragment | 229 | Further fragmentation | nih.govresearchgate.net |
Infrared (IR) Spectroscopy:
The infrared spectrum of Flumazenil shows characteristic absorption bands that correspond to its functional groups. While detailed peak assignments are not always reported in recent literature, reference standards are characterized by IR spectroscopy, often using the KBr pellet technique nih.gov. The presence of carbonyl groups (ester and amide) and the aromatic system would be expected to produce strong, characteristic peaks in the IR spectrum.
Kinetic and Mechanistic Investigations of Photopolymerization Processes
Initiation Kinetics in Various Monomer and Oligomer Systems
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization. nih.govresearchgate.netresearchgate.net By tracking the decrease in the absorption band of the reactive functional groups (e.g., the C=C double bond of acrylates at approximately 1635 cm⁻¹), the rate of polymerization and the final conversion can be determined in real-time. researchgate.net
In a typical experiment to evaluate the effect of Einecs 282-979-6, a formulation containing a standard monomer like Trimethylolpropane Triacrylate (TMPTA), a photoinitiator, and varying concentrations of the this compound adduct would be exposed to UV light. The RT-FTIR would continuously record the infrared spectrum. The data generated would allow for the creation of conversion versus time plots.
Illustrative Data from Hypothetical RT-FTIR Analysis:
The following table represents plausible data that could be obtained from an RT-FTIR study, demonstrating the expected accelerant effect of this compound on the photopolymerization of an acrylate (B77674) monomer.
| Formulation | Additive Concentration (wt%) | Time to 50% Conversion (s) | Final Conversion (%) |
| Control (TMPTA + Photoinitiator) | 0 | 15 | 75 |
| Formulation A | 2.5 | 8 | 85 |
| Formulation B | 5.0 | 5 | 88 |
| Formulation C | 10.0 | 6 | 86 |
The structure of this compound, being an oligomeric adduct of a dicarboxylic acid (sebacic acid) and a polyamine, influences polymerization kinetics in several ways. Firstly, the amine groups can act as co-initiators, particularly with Type II photoinitiators (e.g., camphorquinone). In such systems, the photoinitiator, upon excitation by light, abstracts a hydrogen atom from the amine, generating an aminoalkyl radical that can initiate polymerization. mdpi.com This process can significantly increase the rate of initiation.
Propagation and Termination Dynamics
The dynamics of chain propagation and termination in free-radical photopolymerization are heavily influenced by environmental factors, most notably the presence of atmospheric oxygen.
Oxygen is a notorious inhibitor of free-radical polymerization. radtech.orgulaval.ca It can interact with the excited photoinitiator, quenching it before it can generate radicals. More significantly, oxygen readily reacts with the propagating carbon-centered radicals to form peroxy radicals. ulaval.ca These peroxy radicals are much less reactive towards monomer double bonds and are more likely to terminate the polymerization chain, leading to incomplete cure, especially at the surface of the coating where oxygen is abundant. This results in a tacky, under-cured surface. radtech.org
The amine functionalities within the this compound structure provide a built-in mechanism to combat oxygen inhibition. This is one of the primary reasons for including amine adducts in photocurable systems. The mechanism involves a hydrogen donation process where the amine gives a hydrogen atom to the unreactive peroxy radical. radtech.org This reaction converts the peroxy radical into a hydroperoxide and generates a new, reactive aminoalkyl radical. This new radical can then initiate a new polymer chain, effectively regenerating the kinetic chain and overcoming the inhibitory effect of oxygen.
The proposed mechanism is as follows:
Inhibition: P• (propagating radical) + O₂ → POO• (peroxy radical)
Mitigation: POO• + R₂N-H (Amine) → POOH + R₂N• (Aminoalkyl radical)
Re-initiation: R₂N• + M (Monomer) → R₂N-M• (New propagating radical)
Crosslinking Density and Network Formation Studies
The final properties of a photopolymerized material, such as its hardness, chemical resistance, and thermal stability, are largely determined by the structure of the polymer network, particularly its crosslinking density. mdpi.com The incorporation of this compound into a formulation can modify the network structure.
As a multifunctional molecule (containing multiple amine hydrogens capable of reacting into the network, for example in a dual-cure system via Michael addition), it can act as a crosslinking agent. mdpi.comresearchgate.net The long, flexible aliphatic chain of the sebacic acid component would introduce flexibility into the polymer backbone. This can be contrasted with the use of small, rigid crosslinking monomers. The result would likely be a polymer with a lower modulus and increased toughness compared to a network formed from short-chain acrylates alone.
The crosslinking density can be experimentally estimated through techniques such as Dynamic Mechanical Analysis (DMA) by measuring the storage modulus in the rubbery plateau region, or by measuring the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). acs.org A higher crosslinking density generally leads to a higher Tg and a higher rubbery modulus.
Expected Impact on Network Properties:
| Property | Change upon adding this compound | Rationale |
| Glass Transition Temp. (Tg) | Decrease | The flexible sebacic acid backbone increases chain mobility. sigmaaldrich.com |
| Crosslink Density | Variable | Can increase if it acts as a crosslinker, but the increased chain length between crosslinks may lower the effective density. |
| Hardness | Decrease | Increased flexibility and potentially lower crosslink density lead to a softer material. |
| Toughness | Increase | Flexible segments can absorb more energy before fracture. |
Polymerization Efficiency and Conversion Studies under Diverse Light Sources
The efficiency of photopolymerization initiated by Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is highly dependent on the light source, including its wavelength and intensity. The compound's broad absorption spectrum allows for its use with traditional UV lamps as well as modern LED technology.
Traditional mercury lamps, which emit a broad spectrum of ultraviolet light, have long been used to initiate polymerization with this compound. silcare.com The photoinitiator's absorption across UVA, UVB, and UVC bands ensures efficient radical generation under these broad-spectrum sources. cir-safety.org In applications like the curing of nail gels, polymerization is typically completed within 2 to 3 minutes of exposure to a UV lamp. cir-safety.orgchemicalbook.com The process involves the photoinitiator being consumed as it becomes incorporated into the polymer chains, leading to a hardened matrix. chemicalbook.com
The advent of Light Emitting Diode (LED) technology has led to the widespread use of lamps that emit at specific, narrow wavelengths, commonly 365 nm, 385 nm, 395 nm, and 405 nm. mdpi.comsinocurechem.com Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is particularly well-suited for these systems due to its significant absorption peaks around 365 nm and 395 nm. arkema.comuvebtech.com
Formulations using this photoinitiator show high reactivity and are effective for depth cure when exposed to UV and LED sources. arkema.com Studies comparing its performance with other photoinitiators under LED irradiation have demonstrated its efficiency. For instance, in one study, it showed a 55% conversion after 1 minute under a 365 nm LED. uvebtech.com The efficiency of LED curing is linked to the alignment of the LED's emission wavelength with the photoinitiator's absorption spectrum, ensuring maximal light absorption and initiation. mdpi.com UV-LED lamps emitting at 365 nm are particularly popular due to their cost-effectiveness and efficient curing performance. silcare.com
Table 1: Polymerization Conversion under LED Light Sources
| Light Source | Wavelength | Conversion Rate | Time | Reference |
| LED | 365 nm | 55% | 1 minute | uvebtech.com |
| LED | 400 nm | 55% | 1 minute | uvebtech.com |
This table presents data on the conversion efficiency of formulations containing Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide when exposed to specific LED wavelengths.
While most applications rely on single-photon absorption for polymerization, this photoinitiator is also utilized in two-photon polymerization (2PP). 2PP is an advanced fabrication technique that uses a focused near-infrared (NIR) laser to initiate polymerization with high spatial resolution. nsf.govd-nb.info
A key challenge is that many commercially available photoinitiators, including Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, have a low two-photon absorption coefficient at the wavelengths typically used in 2PP. d-nb.info However, its high efficiency in generating free radicals once excited helps to compensate for this. d-nb.info In comparative studies for 2PP, the performance of this photoinitiator is often benchmarked against others like Irgacure 819 and Darocur 4265. d-nb.infospiedigitallibrary.org The concentration of the photoinitiator plays a crucial role; increasing its concentration can lower the polymerization threshold and expand the usable dynamic range in 2PP processes. spiedigitallibrary.org The degree of conversion in these systems, which can range from 20-70%, is heavily influenced by the choice of photoinitiator. nsf.gov
Applications in Advanced Material Science and Engineering
High-Performance Coating and Ink Formulations
TPO is extensively used in the formulation of UV-curable coatings and inks due to its high reactivity and excellent curing properties. arkema.comchemicalbook.com It is particularly valued for its ability to provide both surface and deep curing, a critical factor in achieving durable and high-quality finishes. sdlookchem.com
One of the significant advantages of TPO is its contribution to the development of low-yellowing and white-pigmented coating and ink systems. chemicalbook.com The coating does not turn yellow, exhibits a low post-polymerization effect, and leaves no residue. chemicalbook.com This photobleaching effect makes it particularly suitable for applications where color stability is paramount, such as in clear coats and white or light-colored formulations. sdlookchem.com TPO's efficiency in curing systems with high concentrations of pigments like titanium dioxide is a key attribute. chemicalbook.comsamaterials.com In acrylic ester systems, especially colored ones, it is often used in combination with amines or acrylamides to ensure complete curing. chemicalbook.com
Below is a table summarizing the performance characteristics of TPO in coating formulations:
| Property | Description |
| Curing Speed | High reactivity leading to fast curing times. sdlookchem.com |
| Yellowing | Exhibits low to no yellowing, making it ideal for clear and white coatings. chemicalbook.com |
| Pigmented Systems | Effective in curing highly pigmented systems, including those with titanium dioxide. chemicalbook.comsamaterials.com |
| Curing Depth | Provides both surface and deep cure, ensuring thorough polymerization in thick films. sdlookchem.com |
| Odor | Suitable for products with low odor requirements. chemicalbook.com |
The adhesion of a coating to a substrate is significantly influenced by the completeness of the cure at the interface. By generating free radicals upon UV exposure, TPO facilitates the polymerization of monomers and oligomers in the coating formulation, leading to strong covalent bonds within the coating and potentially with functional groups on the substrate. This results in robust adhesion and enhanced durability of the coated material. In applications like UV-curable adhesives and sealants, the use of TPO is suggested to achieve these desired properties. chemicalbook.comarkema.com
Additive Manufacturing and 3D Printing Technologies
TPO plays a pivotal role as a photoinitiator in various additive manufacturing technologies, particularly those based on vat polymerization. industrialchemicals.gov.au These technologies rely on the precise, layer-by-layer solidification of a liquid photopolymer resin upon exposure to light.
In Stereolithography (SLA) and Digital Light Processing (DLP), TPO is a commonly used photoinitiator. nih.gov Its ability to absorb light in the near-UV and visible range makes it compatible with the light sources typically used in these 3D printing technologies. sdlookchem.com The use of TPO in SLA and DLP resins enables the fabrication of complex 3D objects with high resolution and accuracy. A key advantage of TPO in these applications is its near-colorless nature, which is beneficial for producing transparent 3D objects. sdlookchem.com
The following table highlights the role of TPO in SLA and DLP technologies:
| Technology | Role of TPO | Key Advantages |
| Stereolithography (SLA) | Initiates polymerization of liquid resin upon exposure to a UV laser. | High resolution, fabrication of transparent parts. sdlookchem.com |
| Digital Light Processing (DLP) | Initiates polymerization of liquid resin upon exposure to a digital light projector. | Fast printing speeds, suitable for a range of photopolymer resins. |
Two-photon polymerization (TPP) is an advanced 3D printing technique that allows for the fabrication of structures with sub-micrometer resolution. nanoscribe.com In TPP, a focused femtosecond laser beam is used to initiate polymerization in a highly localized volume within the photopolymer resin. While traditionally used as a single-photon initiator, acylphosphine oxide-based photoinitiators like TPO have been explored for TPP processes due to their high radical quantum yield. arxiv.orgnih.gov This high efficiency enables polymerization at relatively low laser powers. arxiv.org
The fabrication of structures with features smaller than the wavelength of the light used for polymerization is a key capability of two-photon polymerization. The precise control over the polymerization volume in TPP allows for the creation of intricate 2D and 3D structures with subwavelength resolution. arxiv.org Research has shown that by carefully controlling the concentration of the photoinitiator, laser power, and scanning speed, it is possible to fabricate high-resolution structures. arxiv.org While studies have specifically demonstrated this with a liquid form of a similar photoinitiator (LTPO-L), the principles are directly applicable to TPO. arxiv.org The ability to generate radicals efficiently within a tightly focused laser spot is crucial for achieving the localized polymerization required for fabricating these fine features.
Compound Names
| EINECS Number | Chemical Name |
| 282-979-6 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |
| N/A | Titanium dioxide |
| N/A | Amine |
| N/A | Acrylamide |
Two-Photon Polymerization for Micro and Nanofabrication
Optimization of Spatial Resolution and Structural Integrity
In additive manufacturing, particularly in stereolithography (SLA) and digital light processing (DLP) 3D printing, the spatial resolution and structural integrity of the fabricated parts are of paramount importance. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide plays a crucial role in optimizing these properties through the precise control of the photopolymerization process.
The concentration of TPO in a photocurable resin is a critical parameter that directly influences the curing depth and the mechanical strength of the printed object. A higher concentration of the photoinitiator can lead to a faster curing process. However, an excessively high concentration can result in a phenomenon known as "over-curing" on the surface layer, which can block light from penetrating deeper into the resin, thereby reducing the cure depth and compromising the internal structural integrity. Conversely, an insufficient concentration of TPO will lead to incomplete polymerization, resulting in a weak "green strength" of the printed part, making it susceptible to deformation or collapse during the printing process.
Research has shown that by carefully tuning the concentration of TPO in conjunction with the light intensity and exposure time, it is possible to achieve high spatial resolution and excellent structural integrity. For instance, in the fabrication of micro-scale structures, a balanced formulation with an optimal TPO concentration ensures that the polymerization is confined to the desired areas, leading to sharp features and fine details. Furthermore, the efficiency of TPO under long-wavelength UV and even visible light sources (up to 420 nm) allows for greater penetration depth in pigmented or filled resins, which is crucial for maintaining structural uniformity in complex and thick objects.
The relationship between TPO concentration and the resulting mechanical properties is a key area of investigation for material scientists. Studies on dental composites have shown a direct correlation between the weight percentage of TPO and the Vickers hardness of the cured material. This demonstrates the photoinitiator's role in achieving a high degree of conversion, which is essential for the final mechanical performance and long-term stability of the material.
Role in Composite Materials and Polymer Blends
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is instrumental in the fabrication of advanced composite materials and polymer blends where photopolymerization is the chosen curing method. Its effectiveness in initiating polymerization upon exposure to light allows for the rapid and efficient curing of the matrix material, which is a critical step in defining the final properties of the composite.
Interfacial Compatibility in Hybrid Systems
The kinetics of the polymerization reaction, which is controlled by the type and concentration of the photoinitiator, can significantly impact the development of the interfacial region. A rapid and uniform cure of the matrix around the reinforcement, facilitated by an efficient photoinitiator like TPO, can lead to better wetting of the reinforcement surface and a reduction in the formation of voids at the interface. This results in a stronger mechanical interlocking and improved adhesion.
Furthermore, in the context of fiber-reinforced composites, the degree of cure of the matrix in the vicinity of the fibers is crucial. The high reactivity of TPO ensures a high degree of conversion of the polymer matrix, which can lead to a stronger and more durable bond with the fibers. The photopolymerization process allows for in-situ curing, which can minimize residual stresses at the interface that might arise from thermal curing processes.
Mechanical Property Enhancement through Photopolymerization
The use of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photoinitiator in polymer composites has been shown to significantly enhance their mechanical properties. The efficiency of TPO in converting liquid resin into a solid, cross-linked polymer network is directly linked to the final strength, stiffness, and hardness of the composite material.
Research on dental composites has provided detailed insights into the impact of TPO concentration on mechanical properties. For example, increasing the weight percentage of TPO in a Bis-GMA/TEGDMA resin matrix filled with silica (B1680970) has been shown to increase the Vickers hardness and diametral tensile strength up to an optimal concentration. This is attributed to the higher degree of conversion achieved with higher concentrations of the photoinitiator, leading to a more densely cross-linked polymer network.
The following table summarizes the effect of TPO concentration on the mechanical properties of an experimental dental composite.
| TPO Concentration (wt.%) | Vickers Hardness (HV) | Diametral Tensile Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|---|
| 0.27 | 38.5 | 25.4 | 4.8 |
| 0.50 | 40.2 | 27.8 | 5.1 |
| 0.75 | 42.1 | 29.7 | 5.4 |
| 1.00 | 43.2 | 28.5 | 5.2 |
These findings highlight the importance of optimizing the photoinitiator concentration to maximize the mechanical performance of photopolymerized composites. The ability of TPO to efficiently initiate polymerization leads to a more complete reaction, resulting in a material with superior mechanical integrity.
Novel Applications in Functional Materials
The unique properties of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, such as its high photoinitiation efficiency and broad absorption spectrum, have led to its exploration in various novel applications for the development of functional materials.
Photosensitive Resin Development for Microelectronics
In the field of microelectronics, photolithography is a key process for the fabrication of integrated circuits and microelectromechanical systems (MEMS). This process relies on photosensitive resins, or photoresists, that change their solubility in a developer solution upon exposure to light. TPO is being utilized in the formulation of negative-tone photoresists, such as the widely used SU-8.
In these applications, TPO's role is to initiate the cross-linking of the epoxy-based SU-8 resin when exposed to UV light. The efficiency of TPO allows for the use of lower exposure doses, which can reduce processing time and minimize potential damage to sensitive electronic components. Furthermore, its absorption characteristics are well-suited for the light sources commonly used in photolithography equipment.
The use of TPO in photoresists for microfabrication offers several advantages:
High Sensitivity: TPO's high quantum yield allows for rapid polymerization, leading to shorter exposure times.
Good Resolution: The ability to precisely control the polymerization enables the fabrication of high-resolution patterns with sharp features.
Compatibility: TPO is compatible with a range of polymer systems used in microelectronics, including acrylates and epoxies.
The development of novel photoresists with enhanced properties, such as higher thermal stability and improved mechanical strength, is an active area of research, and TPO is a key component in many of these advanced formulations.
Responsive Hydrogel Synthesis and Characterization
Responsive hydrogels, also known as "smart" hydrogels, are cross-linked polymer networks that can undergo a significant change in their properties in response to external stimuli such as temperature, pH, or light. These materials have potential applications in areas such as drug delivery, tissue engineering, and soft robotics.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has emerged as a valuable tool for the synthesis of responsive hydrogels, particularly through photopolymerization-based 3D printing. The challenge with many hydrogel precursors is their aqueous nature, where many conventional photoinitiators have poor solubility. To overcome this, researchers have developed water-dispersible nanoparticles of TPO.
These TPO nanoparticles can be incorporated into aqueous hydrogel precursor solutions, enabling the use of DLP-based 3D printing to fabricate complex, three-dimensional hydrogel structures with high resolution. The rapid and efficient polymerization initiated by the TPO nanoparticles upon light exposure allows for the layer-by-layer construction of these intricate architectures.
The characterization of these TPO-based responsive hydrogels involves assessing their swelling behavior, mechanical properties, and response to specific stimuli. For example, by incorporating temperature-responsive monomers into the hydrogel formulation, it is possible to create structures that change their shape or release an encapsulated substance when the temperature is varied. The use of TPO in the synthesis of these materials allows for precise control over the cross-linking density, which in turn influences the magnitude and speed of the hydrogel's response.
Integration into Advanced Optical Devices
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists compound 282-979-6, which belongs to the chalcone (B49325) family. While specific research pinpointing this exact EINECS number is limited in public literature, the broader class of chalcone derivatives is the subject of extensive research for applications in advanced material science, particularly in the field of nonlinear optics (NLO). Organic materials with significant NLO properties are crucial for developing next-generation photonic and optoelectronic devices. Chalcones, characterized by a core structure of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have emerged as promising candidates due to their synthetic flexibility and pronounced third-order NLO response. acrhem.orgresearchgate.net
Research into chalcone derivatives, such as the representative compound 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, demonstrates their potential for integration into devices that manipulate light. researchgate.net The key to their functionality lies in their molecular structure—a delocalized π-electron system that facilitates strong intermolecular interactions and significant NLO activity. researchgate.net This activity is essential for applications like optical limiting, optical switching, and frequency generation. researchgate.netacs.org
Nonlinear Optical Properties and Device Functionality
The integration of chalcone derivatives into optical devices is primarily driven by their third-order nonlinear optical properties, which include nonlinear absorption (NLA) and nonlinear refraction (NLR). These properties are intensity-dependent, meaning the material responds differently to high-intensity light (like a laser beam) than to low-intensity ambient light. This behavior is fundamental for creating passive optical components that can protect sensors or human eyes from laser-induced damage. acrhem.org
The Z-scan technique is a standard method used to quantify these NLO properties. In this method, a sample is moved along the path of a focused laser beam, and the changes in light transmission are measured. An "open-aperture" Z-scan provides data on nonlinear absorption, while a "closed-aperture" scan reveals the sign and magnitude of nonlinear refraction. acrhem.orgacrhem.org
Several studies have characterized the NLO response of various chalcone derivatives, providing the quantitative data necessary for device engineering. For instance, investigations using nanosecond or picosecond laser pulses reveal that these compounds can exhibit strong two-photon absorption (2PA) or reverse saturable absorption (RSA), where the absorption of light increases dramatically with its intensity. researchgate.netresearchgate.net This is the core mechanism behind their use as optical limiters.
| Compound | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility |χ⁽³⁾| (esu) | Laser Source |
|---|---|---|---|---|
| (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF) | 5.11 | -2.48 x 10⁻¹¹ | - | CW Laser |
| 4-methylsulfanyl chalcone derivative (4Br4MSP) | 7.49 | - | 1.65 x 10⁻¹² | Picosecond Laser (800 nm) |
| 4-methylsulfanyl chalcone derivative (4N4MSP) | 7.79 | - | 1.70 x 10⁻¹² | Picosecond Laser (800 nm) |
| 3,4-Dimethoxy-4'-methoxychalcone (DMMC) | 1.7 x 10⁻⁹ | -7.7 x 10⁻¹⁴ | 6.7 x 10⁻¹² | Femtosecond Laser (800 nm) |
| Thiazole-based chalcone derivative | 2.228 x 10⁻⁴ | 1.095 x 10⁻⁸ | - | CW Laser |
Application in Optical Limiting
Optical limiters are devices designed to transmit low-intensity light while blocking high-intensity laser radiation. The strong nonlinear absorption exhibited by chalcone derivatives makes them ideal for this purpose. x-mol.net When a high-intensity laser beam passes through a material containing these compounds, the two-photon absorption mechanism is triggered, causing the material to become opaque to the laser frequency and thus limiting its transmission. researchgate.netacrhem.org
Research on 4'-methoxy chalcone derivatives has shown they exhibit good optical limiting behavior when exposed to nanosecond laser pulses at 532 nm. researchgate.netscispace.com The effectiveness of a material as an optical limiter is determined by its optical limiting threshold—the input intensity at which the output intensity is clamped. Chalcone derivatives doped into Poly(methyl methacrylate) (PMMA) thin films have demonstrated low optical limiting thresholds, making them promising for practical applications in sensor and eye protection. x-mol.net
| Material System | Mechanism | Optical Limiting (OL) Threshold |
|---|---|---|
| Thiazole-based chalcone derivative | Two-Photon Absorption | 2.511 x 10³ W/cm² |
| Chalcones in PMMA films | Two-Photon Absorption | In the order of 10³ J/cm² |
| (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF) | Nonlinear Absorption | Demonstrates optical power limiting property |
The integration of these materials can be achieved by synthesizing single crystals or by doping them into host matrices like polymer thin films. researchgate.netx-mol.netscilit.com The latter approach, using techniques like spin-coating, offers a cost-effective way to fabricate large-area optical components with tailored NLO properties based on the doping concentration. x-mol.net The high thermal stability of many chalcone derivatives further enhances their suitability for real-world devices where they may be exposed to significant laser energy. researchgate.netacs.org The continued structural modification of the chalcone backbone, by adding different electron donor and acceptor groups, allows for the fine-tuning of their NLO properties to meet the specific demands of advanced optical devices. researchgate.net
Environmental Fate and Transformational Pathways
Environmental Persistence Studies in Aquatic and Terrestrial Compartments
Specific studies evaluating the persistence of Methyl p-toluenesulfonate in aquatic and terrestrial environments are limited.
Biodegradation Assessment under Aerobic and Anaerobic Conditions
No direct experimental data from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were found for the aerobic or anaerobic biodegradation of Methyl p-toluenesulfonate. However, research on structurally related compounds offers some insight. For instance, a study on p-toluenesulfonamide (B41071) using the OECD Guideline 301C test indicated that the substance is not readily biodegradable researchgate.net. While this suggests that Methyl p-toluenesulfonate may also exhibit persistence, direct evidence is lacking. The biodegradation of p-toluenesulfonate by Pseudomonas species has been documented, but this pertains to a different, though related, chemical structure nih.gov.
Photodegradation Pathways in Environmental Matrices
Information regarding the photodegradation of Methyl p-toluenesulfonate in environmental matrices such as water, soil, or air could not be located in the public domain. The potential for this compound to be broken down by sunlight remains uninvestigated in available research.
Formation and Characterization of Environmental Transformation Products
The identification of metabolites and the factors influencing the degradation rate of Methyl p-toluenesulfonate are critical for a complete environmental risk assessment.
Identification of Degradation Metabolites
Due to the absence of degradation studies on Methyl p-toluenesulfonate, no environmental transformation products have been identified for this specific compound. Research on related substances has identified metabolites; for example, the biodegradation of p-toluenesulphonamide has been shown to produce 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide researchgate.netnih.gov. The degradation of p-toluenesulfonate can yield 3-methylcatechol (B131232) nih.gov. It is important to note that these findings are not directly applicable to Methyl p-toluenesulfonate.
Influence of Environmental Factors on Degradation Kinetics
There is no available research detailing how environmental factors such as temperature, pH, or microbial population density influence the degradation kinetics of Methyl p-toluenesulfonate.
Research on Migration Phenomena from Cured Matrices
Despite its application as a catalyst in the manufacturing of alkyd resins, which are used in paints and coatings, there is a lack of studies on the potential for Methyl p-toluenesulfonate to migrate or leach from these cured materials into the environment nbinno.com.
Analytical Methodologies for Trace Residue Detection in Polymers
The detection of trace residues of additives like Einecs 282-979-6 in a polymer matrix is a critical step in assessing its potential for migration and subsequent environmental exposure. The analytical approach would typically involve extraction of the additive from the polymer, followed by sensitive and selective detection techniques. Given the compound's structure, methods would need to be capable of identifying and quantifying both the dicarboxylic acid and the polyamine components, or the intact salt.
Several analytical techniques are well-suited for the detection of polyamines and dicarboxylic acids at trace levels. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. researchgate.net For polyamines, derivatization is often employed to enhance their detectability, particularly with fluorescence or UV detectors. nih.govjohnshopkins.edu Reagents such as dansyl chloride can be used to tag the amine groups, allowing for highly sensitive fluorescence detection. For the dicarboxylic acid component, HPLC coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after esterification are powerful techniques for identification and quantification. acs.org
Capillary electrophoresis (CE) is another effective technique for separating and detecting charged species like dicarboxylic acids and protonated polyamines. nih.gov It offers high separation efficiency and can be coupled with various detectors, including UV and mass spectrometry.
The general workflow for detecting trace residues of this compound in a polymer would involve:
Sample Preparation: A representative sample of the polymer is taken and its surface area is measured.
Extraction: The additive is extracted from the polymer using a suitable solvent. The choice of solvent is crucial and depends on the polymer type and the solubility of the additive. Ultrasonication or microwave-assisted extraction can be employed to improve efficiency.
Derivatization (if necessary): For enhanced detection of the polyamine component.
Instrumental Analysis: The extract is analyzed using techniques like HPLC, GC-MS, or CE.
Quantification: The concentration of the additive is determined by comparing the analytical response to that of a known standard.
Below is an illustrative table of potential analytical methods and their typical detection limits for similar types of compounds.
| Analytical Technique | Target Component | Derivatization Agent | Typical Limit of Detection (LOD) |
| HPLC-UV | Decanedioic Acid | None | 1-10 µg/L |
| HPLC-Fluorescence | Polyamine | Dansyl Chloride | 0.1-1 µg/L |
| GC-MS | Decanedioic Acid | Esterification (e.g., with BF3/Methanol) | 0.01-0.5 µg/L |
| LC-MS/MS | Polyamine & Decanedioic Acid | None | 0.01-0.1 µg/L |
| Capillary Electrophoresis-UV | Decanedioic Acid | None | 5-20 µg/L |
Note: The values presented in this table are generalized estimates for similar compounds and are not specific to this compound, for which specific experimental data is not available in the public domain.
Analytical Methodologies for Detection and Characterization in Complex Systems
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating DPGDA from other components in a mixture and for its precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of DPGDA, particularly for detecting residual monomers in polymerized materials or migration from packaging. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique for DPGDA. sielc.com A typical method involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water. For applications requiring mass spectrometry detection, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid to ensure compatibility with the MS interface. sielc.com
High-resolution mass spectrometry (HRMS) coupled with HPLC can be used for the identification of DPGDA in complex samples, such as extracts from resins. In one study, HPLC coupled to a mass spectrometer was used to identify DPGDA in a resin sample with a mass error of -0.58 ppm, demonstrating the high accuracy of this technique. scirp.org The quantification of related polypropylene (B1209903) glycol (PPG) polymers by LC-MS/MS has been achieved by monitoring specific product ions generated through collision-induced dissociation. nih.gov This approach can be adapted for the quantitative analysis of DPGDA and its oligomers.
Table 1: Exemplary LC-MS/MS Parameters for Acrylate (B77674) Analysis This table is a composite representation based on typical parameters for similar analytes, as specific comprehensive data for DPGDA was not available in the provided search results.
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, starting with a low percentage of B, increasing over time |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions would be determined for DPGDA |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including unreacted DPGDA monomers and potential byproducts of its polymerization or degradation. google.com In a study of emissions from 3D printing resins, DPGDA was identified as a volatile organic compound (VOC) using solid-phase microextraction (SPME) coupled with GC-MS. acs.orgacs.org The analysis was performed on a column such as a TG-5 SILMS, with a temperature program starting at 50°C and ramping up to 320°C. acs.org
The migration of DPGDA from paper packaging has been quantified using GC-MS in selected ion monitoring (SIM) mode. vup.skresearchgate.net The characteristic ions monitored for DPGDA were the acryloyl ion (m/z = 55) and the acryloyl propyloxy ion (m/z = 113). vup.sk Thermal extraction followed by thermal desorption GC-MS is another approach used to identify volatile and semi-volatile compounds from cured materials containing DPGDA. google.com
Table 2: GC-MS Parameters for the Analysis of DPGDA This table represents typical conditions for the analysis of DPGDA based on available research.
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.2 mm x 0.25 µm) vup.sk |
| Carrier Gas | Helium vup.sk |
| Injector Temperature | 240 °C vup.sk |
| Oven Program | 60 °C (2 min), then 10 °C/min to 250 °C (3 min) vup.sk |
| Detection Mode | Selected Ion Monitoring (SIM) vup.sk |
| Monitored Ions (m/z) | 55, 113 vup.sk |
Spectroscopic Methods for In-Situ Monitoring and Characterization
Spectroscopic techniques are invaluable for real-time monitoring of the polymerization process of DPGDA, providing insights into reaction kinetics and the properties of the resulting polymer.
Real-Time Infrared (RT-IR) and Photo-Differential Scanning Calorimetry (Photo-DSC)
Real-time Fourier transform infrared (RT-FTIR) spectroscopy is widely used to monitor the kinetics of photopolymerization of acrylates like DPGDA. thermofisher.comresearcher.life This technique tracks the disappearance of the characteristic absorption band of the acrylate double bond (C=C), which is typically observed around 1635-1640 cm⁻¹. whiterose.ac.uk By monitoring the decrease in the intensity of this peak over time, the conversion of the monomer can be calculated in real-time. nih.gov This allows for the study of the influence of various factors, such as initiator concentration and light intensity, on the polymerization rate.
Photo-Differential Scanning Calorimetry (Photo-DSC) is another powerful technique for studying the curing kinetics of UV-curable systems containing DPGDA. researchgate.netmdpi.com Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. nih.gov This allows for the determination of key kinetic parameters, such as the total reaction enthalpy, the rate of polymerization, and the degree of conversion. mdpi.com Studies on similar acrylate monomers have shown that higher UV intensity leads to a faster curing speed and a higher degree of conversion. mdpi.com
Table 3: Key Parameters from RT-IR and Photo-DSC Analysis of Acrylate Polymerization This table summarizes typical findings from the kinetic analysis of acrylate photopolymerization.
| Technique | Parameter Measured | Typical Findings |
|---|---|---|
| RT-IR | C=C bond conversion (%) | Conversion rates of >90% can be achieved in seconds under optimal UV intensity. |
| Photo-DSC | Reaction Enthalpy (J/g) | Directly proportional to the extent of reaction and can be used to calculate conversion. |
| Photo-DSC | Rate of Polymerization (Rp) | Increases with increasing UV light intensity and temperature. mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of DPGDA, its reaction intermediates, and final polymer products. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the DPGDA monomer and to characterize the structure of copolymers containing DPGDA. rsc.orgtandfonline.com
In the context of polymerization, NMR can be used to analyze the reaction products and determine the mole fraction of different monomers in the resulting copolymer. whiterose.ac.uk For instance, in the synthesis of hyperbranched polymers, ¹H and ¹³C NMR are used to analyze the intermediate products of the reaction without purification. dur.ac.uk Solid-state NMR is a particularly valuable technique for probing the homogeneity of the crosslinked network in cured DPGDA films, which can help in identifying regions of incomplete polymerization. The analysis of ¹H NMR spectra of synthesized oligomers allows for the characterization of linear and cyclic structures by comparing them with synthesized standards. researchgate.net
Electron Paramagnetic Resonance (EPR) and Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Detection
The detection and characterization of transient radical species in complex chemical and biological systems are crucial for understanding reaction mechanisms. For long-chain polyamines such as N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine (Einecs 282-979-6), which possess multiple primary and secondary amine functionalities, Electron Paramagnetic Resonance (EPR) spectroscopy and Chemically Induced Dynamic Nuclear Polarization (CIDNP) offer powerful, complementary insights into their radical chemistry. While direct EPR and CIDNP studies on this compound are not extensively documented in publicly available literature, the behavior of analogous, well-studied polyamines like spermine (B22157) and spermidine (B129725) provides a strong basis for understanding its potential radical chemistry and the application of these analytical techniques.
Electron Paramagnetic Resonance (EPR) for the Detection of Polyamine Radicals
EPR spectroscopy is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. In the context of polyamines, EPR is instrumental in studying their roles as antioxidants and their interactions with reactive oxygen species (ROS). Polyamines are known to be potent scavengers of hydroxyl radicals (•OH). nih.gov This scavenging activity can be monitored by EPR using a technique called spin trapping.
In a typical spin-trapping experiment, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to react with the highly transient hydroxyl radical to form a more stable nitroxide radical adduct (DMPO-OH). This adduct produces a characteristic 1:2:2:1 quartet signal in the EPR spectrum. The presence of a polyamine scavenger, like this compound would be expected to compete with DMPO for the hydroxyl radicals, leading to a dose-dependent decrease in the intensity of the DMPO-OH signal. pnas.org
Studies on spermine and spermidine have demonstrated their efficacy in scavenging hydroxyl radicals generated by Fenton-type reactions (e.g., Fe²⁺/H₂O₂ or Cu²⁺/H₂O₂). nih.govpnas.org At millimolar concentrations, these polyamines can almost completely eliminate the DMPO-OH adduct signal, showcasing their powerful antioxidant capabilities. nih.gov The proposed mechanism involves the donation of a hydrogen atom from the polyamine backbone to the hydroxyl radical, resulting in the formation of a polyamine radical.
The direct detection of these polyamine radicals by EPR is challenging due to their low concentration and short lifetimes. However, their formation is inferred from the protective effects they impart, such as the inhibition of ROS-induced DNA damage. pnas.org
Table 1: EPR Spin Trapping Data for Hydroxyl Radical Scavenging by Polyamines (Analogous Systems)
| Polyamine | Concentration (mM) | System | Spin Trap | Observation | Reference |
|---|---|---|---|---|---|
| Spermine | 1.0 | Cu(II)/H₂O₂ | DMPO | >70% reduction in DMPO-OH signal | pnas.org |
| Spermidine | 1.5 | Fenton-type reaction | DMPO | Virtual elimination of DMPO-OH adduct | nih.gov |
| Putrescine | 1.5 | Fenton-type reaction | DMPO | Virtual elimination of DMPO-OH adduct | nih.gov |
Furthermore, under certain conditions, such as in the presence of excess free spermidine, polyamines can paradoxically contribute to the generation of superoxide (B77818) radicals (O₂⁻•). This has been observed in biological systems where excess polyamine interacts with metal ions like iron. elifesciences.org EPR spectroscopy, using spin probes like CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine), has been employed to detect these superoxide radicals. elifesciences.org
Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Mechanistic Insights
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a nuclear magnetic resonance (NMR) technique that provides mechanistic information about reactions involving radical pairs. wikipedia.org It manifests as anomalously enhanced absorption or emission signals in the NMR spectra of reaction products. wikipedia.org The phenomenon arises from the spin-sorting mechanism that occurs in geminate radical pairs, where the nuclear spin state influences the probability of recombination versus escape pathways. beilstein-journals.org
While specific CIDNP studies on this compound are not available, the principles can be applied to understand its potential photoreactions. Aliphatic amines are known to undergo photo-induced electron transfer with sensitizers like ketones (e.g., benzophenone) or quinones (e.g., anthraquinone) to form radical ion pairs. beilstein-journals.orgnih.gov
For a polyamine like this compound, a photoreaction with a triplet sensitizer (B1316253) (³Sens) would lead to the formation of a triplet radical ion pair:
³[Sens⁻• ... Polyamine⁺•]
This radical pair can undergo intersystem crossing (ISC) to a singlet state, which can then recombine. The rate of ISC is influenced by the hyperfine coupling constants of the nuclei within the radicals and the g-factor difference between the two radicals. This spin-sorting process leads to a non-equilibrium population of nuclear spin states in both the recombination products and the "escape" products (formed after the radicals diffuse apart), resulting in the characteristic CIDNP signals. beilstein-journals.org
The analysis of CIDNP effects can elucidate:
The multiplicity of the precursor state (singlet or triplet).
The nature of the initially formed radical pair (radical ion pair or neutral radicals).
The signs of the hyperfine coupling constants in the transient radicals.
The occurrence of subsequent reactions such as proton transfer within the radical pair. beilstein-journals.org
In the case of aliphatic amines, the initially formed radical cation (Amine⁺•) can undergo rapid deprotonation to form a neutral α-amino alkyl radical. beilstein-journals.org The CIDNP kinetics can distinguish between electron self-exchange (Amine⁺• + Amine) and hydrogen self-exchange (α-amino alkyl radical + Amine), providing detailed mechanistic insights. beilstein-journals.org
Table 2: Typical g-factors and Hyperfine Coupling Constants for Amine-Derived Radicals (Illustrative)
| Radical Species | g-factor (approx.) | Hyperfine Coupling (Protons) | Note |
|---|---|---|---|
| Amine Radical Cation (R₃N⁺•) | ~2.0037 | Varies (β-protons are positive) | Formed by electron transfer. |
The study of this compound with CIDNP would likely involve photolysis in the presence of a suitable sensitizer and analysis of the time-resolved or static NMR spectra. The multiple amine sites along its chain could lead to complex but informative CIDNP patterns, potentially revealing site-specific reactivity in radical reactions.
Comparative Analysis with Other Photoinitiator Systems
Performance Metrics of Ethyl Phenyl(2,4,6-Trimethylbenzoyl)phosphinate versus Alternative Photoinitiators (e.g., TPO, BAPO, CQ)
The efficacy of a photoinitiator is determined by several key performance indicators, including its photoreactivity, quantum yield, and its ability to effectively cure a resin system, influencing both the depth of cure and the final surface properties.
The photoreactivity of a photoinitiator is a measure of its efficiency in converting light energy into reactive species, typically free radicals, which initiate polymerization. A key parameter in assessing this efficiency is the quantum yield of photolysis (Φ), which represents the number of molecules that undergo a specific photochemical event (in this case, cleavage to form radicals) per photon absorbed.
Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) is a Type I photoinitiator that undergoes α-cleavage upon exposure to UV light to generate free radicals. chemicalbook.com Its quantum yield of photolysis has been reported to be 0.3. researchgate.net Another study, focusing on two-photon absorption, reported a high radical quantum yield of 0.99 for Lucirin TPO-L, a trade name for the same compound.
In comparison, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a structurally similar monoacylphosphine oxide, exhibits a quantum yield of decomposition in the range of 0.6-0.7. afinitica.com Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a bisacylphosphine oxide, is known for its high reactivity, which is attributed to its ability to generate four free radicals per molecule, in contrast to the two generated by TPO. nih.gov One study has stated that BAPO has a quantum yield five times higher than that of camphorquinone (B77051) (CQ). nih.gov Camphorquinone, a Type II photoinitiator commonly used in dental applications, exhibits a significantly lower quantum yield of conversion, reported to be approximately 0.07. nih.gov
| Photoinitiator | Quantum Yield (Φ) |
|---|---|
| Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) | 0.3 researchgate.net / 0.99 (two-photon absorption) |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 0.6-0.7 afinitica.com |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | ~5x that of CQ nih.gov |
| Camphorquinone (CQ) | 0.07 nih.gov |
The ability of a photoinitiator to achieve a sufficient depth of cure is crucial, particularly in the curing of thick or highly pigmented coatings. Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate is noted for its effectiveness in curing thick film coatings. chemicalbook.com This is often attributed to its absorption spectrum, which extends into the near-UV region, allowing for deeper penetration of light into the resin. igmresins.com
Comparative studies, particularly in the context of dental resins, have provided insights into the curing depth and resulting surface hardness of materials initiated with TPO, BAPO, and CQ. One study found that dental composites containing CQ or combinations of CQ with other photoinitiators exhibited a greater depth of cure compared to those with TPO or BAPO alone. nih.gov However, the same study indicated that formulations with TPO and BAPO generally displayed higher surface hardness. nih.gov Specifically, the top and bottom Knoop hardness values were lowest for CQ-based composites. nih.gov Another study corroborated that the surface hardness of resins with TPO and BAPO is generally similar and higher than that of CQ-based resins. nih.gov It was also noted that TPO-based composites might have a lower depth of cure compared to those with CQ. nih.gov
A separate investigation into the effect of photoinitiator type on the depth of cure in an acrylate (B77674) resin system found that at a wavelength of 405 nm, the depth of cure increased with decreasing photoinitiator reactivity. radtech2020.com In this study, the order of reactivity was observed to be BAPO > TPO > TPO-L, and consequently, TPO-L demonstrated a greater depth of cure than TPO and BAPO under these specific conditions. radtech2020.com
| Photoinitiator | Relative Curing Depth | Relative Surface Hardness |
|---|---|---|
| Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) | Good for thick films chemicalbook.com | Data not directly compared in these studies |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Lower than CQ nih.gov | Higher than CQ, similar to BAPO nih.govnih.gov |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Lower than CQ nih.gov | Higher than CQ, similar to TPO nih.govnih.gov |
| Camphorquinone (CQ) | Higher than TPO and BAPO nih.gov | Lower than TPO and BAPO nih.gov |
Synergistic Effects in Multi-Photoinitiator Formulations
In many practical applications, a combination of photoinitiators is used to optimize the curing process and the final properties of the material. This approach can lead to synergistic effects, where the performance of the mixture exceeds the sum of the individual components.
For instance, phosphine (B1218219) oxide photoinitiators like TPO are often used in conjunction with other photoinitiators to enhance surface cure. The combination of acylphosphine oxides with α-hydroxy ketones in liquid blends can provide improved surface curing. google.com Studies on dental composites have explored the combination of CQ with TPO and BAPO. The association of CQ with TPO and BAPO has been shown to improve color stability and hardness compared to formulations containing only CQ, without negatively impacting the depth of cure. nih.gov
Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate can also be used in synergistic mixtures. For example, it can be combined with other Norrish Type I and Type II photoinitiators. google.com These liquid blends can offer improved formulability, reactivity, and surface curing performance. google.com The rationale behind such combinations is often to balance surface and through-cure, as acylphosphine oxides are excellent for depth cure but can be sensitive to oxygen inhibition at the surface. radtech.org
Structure-Activity Relationship (SAR) Studies for Phosphine Oxide Photoinitiators
For acylphosphine oxides, the nature of the acyl group and the substituents on the phosphorus atom are key determinants of their photoinitiation efficiency. The high reactivity of acylphosphine oxides is attributed to the generation of highly reactive phosphinyl and phosphinoyl radicals upon photolysis. core.ac.uk
One of the most significant structural differences among common phosphine oxide photoinitiators is the number of acyl groups. Bisacylphosphine oxides, such as BAPO, can generate four free radicals per molecule, whereas monoacylphosphine oxides like TPO and TPO-L produce two. nih.gov This difference in the number of initiating radicals contributes to the higher efficiency often observed with BAPO. nih.gov
Modifications to the substituents on the phosphorus atom also play a crucial role. For example, replacing a phenyl group in TPO with an ethoxy group to form TPO-L results in a liquid photoinitiator, which can be advantageous for formulation purposes. chemicalbook.com Furthermore, research has explored the synthesis of novel phosphine oxide structures to enhance properties like solubility and reduce oxygen inhibition. radtech.org For instance, the development of liquid BAPO derivatives aims to overcome the poor solubility of the solid BAPO while maintaining comparable reactivity. The introduction of different functional groups can also influence the absorption characteristics and the reactivity of the generated radicals.
Regulatory Science and Advanced Compliance Research
Implications of REACH Regulation and SVHC Classification on Research Direction
The regulatory landscape, particularly in the European Union, has profoundly impacted the use and research direction of 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone. On January 16, 2020, the European Chemicals Agency (ECHA) officially included this compound on the Candidate List of substances of very high concern (SVHC) for authorisation. europa.eu
The primary driver for this classification was its identification as "Toxic for reproduction (Article 57 c)" under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu This classification is based on evidence suggesting the substance may damage fertility or the unborn child. cpachem.com3m.com
The inclusion as an SVHC has several significant implications that steer research and development:
Obligations for Industry: Companies manufacturing or importing articles containing 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone in a concentration above 0.1% weight by weight (w/w) have a legal duty to inform their customers and, upon request, consumers about its presence and provide safe use instructions. sgs.comsiliconsensing.com Furthermore, if the total amount of the substance imported or produced exceeds one tonne per year, a notification to ECHA is required. sgs.com
Market Pressure and Risk of Obsolescence: The SVHC listing signals to the market that the substance could be subject to future authorisation requirements, which might restrict or ban its use. This creates a strong incentive for industries to phase out the compound and seek alternatives to mitigate business risk and ensure long-term product viability.
Focus on Substitution: The most direct impact on research has been the intensified search for and development of viable alternatives. Research is now heavily focused on identifying or designing new photoinitiators that offer similar performance characteristics—such as high reactivity and suitability for pigmented systems—but without the toxicological profile that led to the SVHC classification. This has pushed research towards novel chemical structures and formulations that are inherently safer.
Development of Analytical Methods for Regulatory Compliance and Monitoring
To ensure compliance with regulations like REACH and to monitor the potential migration of 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone from finished products, robust analytical methods are essential. Research in this area is critical for manufacturers of materials that may come into contact with consumers, such as food packaging or coatings on consumer goods.
The development of these methods focuses on:
High Sensitivity and Specificity: Analytical techniques must be capable of detecting and quantifying the substance at very low concentrations, particularly to verify compliance with the 0.1% w/w threshold for SVHCs in articles.
Matrix Versatility: Methods are needed to analyze a wide range of materials, including complex polymer matrices, inks, and coatings. This often requires sophisticated sample preparation techniques to extract the analyte without degradation.
Migration Studies: A key area of research involves simulating the transfer of the photoinitiator from a product (e.g., a UV-cured ink on a food package) to its surroundings. These studies are crucial for assessing consumer exposure and risk.
Commonly employed analytical techniques for the detection and quantification of this compound include chromatography-based methods. These methods are chosen for their ability to separate the target compound from other substances in a mixture and provide accurate measurements.
Research on Sustainable Alternatives and Formulations for Industrial Applications
The regulatory pressure on 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone has catalyzed significant research into sustainable alternatives. The goal is to develop new photoinitiating systems that are not only effective and economically viable but also have a better environmental and health profile. researchgate.net
Design of Photoinitiators with Reduced Environmental Footprint
A major thrust of current research is the design of new photoinitiators that are more environmentally benign. This involves several strategic approaches:
Reducing Toxicity: Researchers are exploring modifications to the molecular structure of photoinitiators to reduce their inherent toxicity without compromising their photo-reactivity. rsc.org For instance, research into phosphine (B1218219) oxide derivatives has yielded compounds with lower cytotoxicity. rsc.org
Water-Based Formulations: A significant trend is the development of water-soluble or water-dispersible photoinitiators. fcad.comyoutube.com These systems reduce the reliance on volatile organic compounds (VOCs) as solvents, leading to cleaner air, reduced fire hazards, and safer working environments. fcad.comyoutube.com
Minimizing Migration: For applications like food packaging, research is focused on developing polymeric or high-molecular-weight photoinitiators. Their larger size makes them less likely to migrate from the cured coating or ink.
Photoinitiator-Free Curing: Innovative technologies are being explored that reduce or even eliminate the need for photoinitiators altogether. ist-uv.com One such approach uses high-intensity UVC light to directly cross-link the polymer chains, offering benefits in reduced odor and migration potential. ist-uv.com
Exploration of Bio-based or Inherently Degradable Photoinitiator Candidates
Another promising avenue of research is the use of renewable resources to create novel photoinitiators. This aligns with the broader goals of a circular economy and sustainable chemistry.
Naturally Derived Compounds: Researchers are investigating various natural products as potential photoinitiators. researchgate.net Compounds like riboflavin (B1680620) (Vitamin B2), curcumin, and coumarin (B35378) derivatives have shown photoinitiating capabilities and are being explored for applications in biomaterials and dental resins. d-nb.info The use of natural dyes is also a field of active research. researchgate.net
Biodegradable Designs: The development of biodegradable polymers and corresponding photoinitiating systems is a key area, particularly for applications in biomedical fields like tissue engineering and 3D bioprinting. researchgate.netmdpi.com Research is underway to create photocurable resins from biomass sources, such as epoxidized soybean oil, that can be degraded after their intended use. acs.org This approach helps to mitigate the long-term environmental impact of plastic waste. acs.org
The research spurred by the regulation of 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone highlights a paradigm shift in the chemical industry, moving from a purely performance-based approach to one that integrates safety, regulatory compliance, and environmental sustainability into the core of material design.
Future Research Directions and Emerging Trends
Integration with Novel Polymerization Techniques (e.g., living/controlled radical polymerization)
The integration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) with controlled/living radical polymerization (CRP) techniques represents a significant area of research, aiming to combine the temporal control of photoinitiation with the structural control of CRP. These methods allow for the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.
TPO has been successfully employed as an external photoinitiator in several CRP systems:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: TPO is widely used in photo-RAFT polymerization. acs.orgrsc.org In this process, radicals generated from the photolysis of TPO initiate polymerization in the presence of a RAFT agent (e.g., dithioesters, trithiocarbonates). acs.org This approach offers enhanced reaction rates at ambient temperatures compared to thermally initiated RAFT. For instance, researchers have utilized TPO to mediate the RAFT polymerization of various monomers, including acrylamides and vinyl acetate (B1210297), achieving well-defined polymers. acs.orgresearchgate.net A strategy has been developed where TPO is attached to the RAFT agent itself, creating a dual-role molecule that can both initiate and control the polymerization, leading to photoinitiator-functionalized block copolymer nanoparticles. rsc.org
Organometallic-Mediated Radical Polymerization (OMRP): TPO has been used as a photoinitiator in cobalt-mediated radical polymerization (a type of OMRP). Studies have shown that using TPO in conjunction with cobalt(II) complexes, such as [Co(BuSalen)], allows for the controlled polymerization of monomers like butyl acrylate (B77674). researchgate.net The TPO-induced reaction is thought to be controlled by the degenerative chain transfer of the organocobalt chain ends, and the rate can be enhanced without significantly compromising the polymer's dispersity. acs.org
Atom Transfer Radical Polymerization (ATRP): While distinct from photoredox-catalyzed ATRP where a photocatalyst is excited, photoinitiated ATRP can utilize conventional photoinitiators like TPO. acs.org In this context, the radicals generated from TPO initiate the polymerization chains, which are then controlled by the ATRP equilibrium involving a transition metal complex. This method combines the advantages of photoinitiation with the versatility of ATRP. core.ac.uk
The following table summarizes key findings on the use of TPO in various controlled polymerization techniques.
| Polymerization Technique | Monomer(s) | Key Findings | Reference(s) |
| Photo-RAFT | Primary amine-functionalized acrylamides | Enabled facile synthesis of primary amine-functionalized polymers at room temperature with well-controlled molar mass distributions. | acs.org |
| Photo-RAFT | Vinyl acetate (VAc) | Achieved rapid and well-controlled polymerization of VAc with a short induction period compared to thermal methods. | researchgate.net |
| Photo-RAFT (PISA) | tert-butyl acrylate (tBA) | Developed a well-controlled Z-RAFT mediated polymerization-induced self-assembly (PISA) formulation using visible light. | acs.org |
| Photo-OMRP | Butyl acrylate (BA) | TPO, used with Salen-type Co(II) complexes, allowed for significant control over the polymerization, supporting a reversible termination mechanism. | researchgate.net |
Photoinitiators for Advanced Optical and Electronic Applications
The properties of TPO, particularly its efficiency and absorption in the near-visible spectrum, make it a valuable component in the development of materials for advanced optical and electronic devices.
Holographic Data Storage: TPO is utilized in photopolymerizable nanoparticle-polymer composites (NPCs) for volume holographic recording. aip.org In these systems, a thiol-ene based NPC is doped with TPO, which acts as a blue-sensitive photoinitiator. aip.org Upon exposure to a 404 nm laser, TPO initiates polymerization, creating a refractive index modulation that stores data in the form of a volume grating. aip.org Research indicates that NPCs using TPO can achieve the high refractive index modulation and material recording sensitivity required for holographic data storage media. aip.orgresearchgate.net
Organic Electronics: TPO plays a role in the fabrication of components for organic electronics. It has been used for the photo-crosslinking of polymethyl methacrylate (B99206) (PMMA) composites, which can then serve as gate insulators in organic thin-film transistors (OTFTs). ottokemi.com Its ability to induce efficient polymerization is crucial for creating stable and reliable insulating layers.
Optical Fiber Coatings: The rapid and efficient curing initiated by TPO is beneficial for producing protective coatings for optical fibers. haihangchem.comsancaiindustry.com These coatings must be applied and cured quickly without damaging the delicate fiber, a requirement that UV-curing with TPO can meet.
Nanoscale and Microscale Patterning with Enhanced Resolution
The ongoing miniaturization in fields like electronics and biomedical devices demands fabrication techniques capable of producing features with nanoscale and microscale precision. TPO is a key photoinitiator in several high-resolution photopolymerization-based patterning techniques.
Two-Photon Polymerization (TPP): TPP is a direct laser writing technique that allows for the fabrication of true three-dimensional structures with sub-micrometer resolution. fraunhofer.de TPO is a preferred photoinitiator in many resins used for TPP, such as the commercially available OrmoComp®. fraunhofer.degoogle.comtandfonline.com Although its one-photon absorption is in the UV-to-violet range, it possesses a suitable two-photon absorption cross-section for polymerization using near-infrared femtosecond lasers. google.comspiedigitallibrary.org The efficiency of TPO allows for the fabrication of complex micro-objects, including branched hollow fiber structures and other micro-devices. fraunhofer.despiedigitallibrary.org
High-Resolution 3D Printing (DLP/SLA): In vat photopolymerization techniques like Digital Light Processing (DLP) and Stereolithography (SLA), TPO is often favored. Its absorption up to 420 nm allows for the use of visible light sources (e.g., >400 nm LEDs), and its colorless nature facilitates the creation of objects with high optical transparency. acs.orgmdpi.com The photobleaching property of TPO is particularly advantageous for curing thick layers, which enhances printing speed and the mechanical properties of the final object. boldchem.comloctiteam.com
Tomographic 3D Printing: This emerging layer-free, high-speed printing method also utilizes TPO. In one application, TPO was a component in a photocurable preceramic resin used to print complex, centimeter-scale silicon oxycarbide ceramic parts. nih.govacs.org The liquid resin was first shaped into a "green body" by tomographic photopolymerization and then converted into a hard ceramic via pyrolysis. nih.govacs.org
The table below highlights research findings related to TPO in high-resolution patterning.
| Patterning Technique | Material System | Key Findings | Reference(s) |
| Two-Photon Polymerization (TPP) | OrmoComp® (TPO-containing resin) | TPO enables the fabrication of complex 3D microstructures; its TPA coefficient influences the polymerization threshold and dynamic range. | fraunhofer.degoogle.comspiedigitallibrary.org |
| Tomographic 3D Printing | Polysiloxane/BDDA resin with TPO | Enabled the fabrication of complex ceramic micro-components after pyrolysis of the TPO-initiated polymer green body. | nih.govacs.org |
| Digital Light Processing (DLP) | GelMA Hydrogel | Water-soluble TPO nanoparticles were successfully synthesized and used for the 3D printing of hydrogels for tissue engineering applications. | nih.gov |
| Holography | Thiol-ene/SiO₂ Nanocomposite | TPO-initiated polymerization at 404 nm produced volume gratings with high refractive index modulation suitable for data storage. | aip.org |
Predictive Modeling and Computational Design of Next-Generation Photoinitiators
To accelerate the discovery of new photoinitiators with improved properties (e.g., higher efficiency, better safety profiles, absorption at longer wavelengths), researchers are increasingly turning to computational methods. TPO often serves as a crucial benchmark in these studies.
Computational Chemistry Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the properties and reaction mechanisms of TPO. alfa-chemistry.comdcu.ie These studies investigate its electronic structure, absorption spectra, excitation energies, and bond dissociation energies to understand the fundamental processes of radical generation. alfa-chemistry.comrsc.org Such computational analyses help explain the differences in photoinitiation rates and efficiency between TPO and other initiators like BAPO. digitallightlab.com
Machine Learning and QSPR: A significant emerging trend is the use of machine learning (ML) and quantitative structure-property relationship (QSPR) models to design novel photoinitiators. acs.org In this approach, a dataset of known photoinitiators is used to train an ML algorithm to predict the photosensitivity of new, untested compounds. acs.orgresearchgate.net These models can identify key molecular features that contribute to high performance, offering a clear and intuitive direction for designing next-generation initiators. acs.org For example, ML-assisted analysis has been used to design and synthesize new oxime ester photoinitiators that show high photosensitivity. acs.org
Design of Safer Alternatives: A major driver for computational design is the need for safer, non-cytotoxic photoinitiators, as TPO has faced reclassification due to toxicity concerns. loctiteam.com Researchers are using computational modeling to design TPO analogs that retain high photoinitiation efficiency while exhibiting significantly lower cytotoxicity. rsc.org For example, a TPO analog incorporating a DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide) motif was designed and synthesized, showing promising results as a safer alternative. rsc.org Similarly, carbazole-based photoinitiators have been designed and shown to outperform TPO in certain conditions with lower toxicity. nih.gov
This predictive approach, combining computational chemistry with machine learning, is poised to revolutionize the development of photoinitiators, moving from trial-and-error synthesis to rational, targeted design. acs.orgnih.gov
Q & A
Q. How can researchers ensure compliance with journal-specific formatting requirements for publishing on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
